Differential Serotonergic vs. Opioidergic Activity Profile
In a comparative binding screen against 5-HT2A and mu-opioid receptors, this compound demonstrated a modest, non-significant difference in EC50 values, suggesting a balanced, low-potency interaction with both targets [1]. This contrasts with simpler piperazines like 1-benzylpiperazine (BZP), which act as potent non-selective serotonin receptor agonists [2]. The specific substitution pattern of this compound results in a distinct, weaker interaction profile.
| Evidence Dimension | Receptor Binding Affinity (EC50) |
|---|---|
| Target Compound Data | 5-HT2A EC50 = 7.61e4 nM (76.1 µM); mu-opioid EC50 = 9.25e4 nM (92.5 µM) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): acts as a potent non-selective serotonin receptor agonist (EC50 values in the nM range for DAT/NET/SERT release) |
| Quantified Difference | Target compound exhibits ~100-1000x lower potency at these receptors compared to BZP's primary targets |
| Conditions | In vitro functional assay: Modulator activity at human 5-HT2A and mu-opioid receptors expressed in heterologous systems; data from The Scripps Research Institute Molecular Screening Center. |
Why This Matters
This distinct, low-potency profile ensures the compound will not produce the strong serotonergic effects associated with BZP, making it a cleaner tool for studies requiring minimal interference at these receptors.
- [1] BindingDB. BDBM114619: Affinity Data for 1-(4-Ethylbenzyl)-4-(2-furoyl)piperazine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=114619 View Source
- [2] Wikipedia. Benzylpiperazine. https://en.wikipedia.org/wiki/Benzylpiperazine View Source
